An In-depth Technical Guide to (5-Fluoropyridin-2-yl)methanol (CAS: 802325-29-7)
An In-depth Technical Guide to (5-Fluoropyridin-2-yl)methanol (CAS: 802325-29-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Fluoropyridin-2-yl)methanol is a fluorinated pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the pyridine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known applications of (5-Fluoropyridin-2-yl)methanol, with a particular focus on its role in the development of modulators for G protein-coupled receptors (GPCRs).
Chemical and Physical Properties
The following tables summarize the key chemical identifiers and predicted physical properties of (5-Fluoropyridin-2-yl)methanol. While experimental data for some properties are limited in publicly available literature, predicted values based on computational models are provided.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 802325-29-7 |
| Molecular Formula | C₆H₆FNO |
| Molecular Weight | 127.12 g/mol |
| IUPAC Name | (5-Fluoropyridin-2-yl)methanol |
| SMILES | OCc1ncccc1F |
| InChI Key | BKLMFAZXPZQITJ-UHFFFAOYSA-N |
Table 2: Predicted Physical Properties
| Property | Value | Source |
| Boiling Point | 200.4 ± 25.0 °C | [1] |
| Density | 1.262 ± 0.06 g/cm³ | [1] |
| pKa | 13.08 ± 0.10 | [1] |
| Physical Form | Light yellow to brown liquid | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. The following table summarizes the available experimental ¹H NMR data for (5-Fluoropyridin-2-yl)methanol.
Table 3: ¹H Nuclear Magnetic Resonance (NMR) Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 8.42 | d | 2.8 | H-6 |
| 7.43 | ddd | 2.8, 8.4, 8.4 | H-4 |
| 7.29 | dd | 4.4, 8.8 | H-3 |
| 4.75 | s | - | -CH₂- |
Solvent: CDCl₃
Synthesis and Experimental Protocols
(5-Fluoropyridin-2-yl)methanol can be synthesized through various routes. Two common methods are detailed below.
Synthesis from 2-Bromo-5-fluoropyridine
This method involves a lithium-halogen exchange followed by formylation and subsequent reduction.
Experimental Protocol:
-
Dissolve 2-bromo-5-fluoro-pyridine (3.99 g, 22.68 mmol) in toluene (200 mL) and cool the solution to -78 °C.
-
Slowly add n-butyllithium (10.9 mL, 27.22 mmol, 2.5 M solution in hexanes) to the reaction mixture.
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Stir the reaction at -78 °C for 90 minutes.
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Add N,N-dimethylformamide (2.3 mL, 29.71 mmol) via syringe and continue stirring at -78 °C for an additional 2 hours.
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Add sodium borohydride (1.72 g, 45.36 mmol) and allow the reaction to warm to room temperature over a 12-hour period.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (20 mL) and dilute with ethyl acetate (100 mL).
-
Separate the organic phase and dry it over magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain (5-Fluoropyridin-2-yl)methanol.[2]
Caption: Synthesis of (5-Fluoropyridin-2-yl)methanol from 2-Bromo-5-fluoropyridine.
Synthesis from Ethyl 5-fluoropyridine-2-carboxylate
This method involves the reduction of the corresponding ester.
Experimental Protocol:
-
Dissolve ethyl 5-fluoropyridine-2-carboxylate (377 mg, 2.23 mmol) in tetrahydrofuran (6 mL).
-
Cool the solution to 0 °C.
-
Slowly add lithium aluminum hydride (LiAlH₄, 73 mg, 3.34 mmol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction with ice water.
-
Extract the organic layer with ethyl acetate.
-
Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient (20:80 to 60:40) to yield (5-fluoropyridin-2-yl)methanol as a colorless oil (309 mg, 54% yield).[1]
Caption: Synthesis of (5-Fluoropyridin-2-yl)methanol via ester reduction.
Applications in Drug Discovery: Modulation of the mGlu5 Receptor
A significant application of (5-Fluoropyridin-2-yl)methanol is in the synthesis of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5). mGlu5 is a Class C GPCR implicated in various neurological and psychiatric disorders.
The mGlu5 Receptor Signaling Pathway
The canonical signaling pathway of mGlu5 involves its activation by the neurotransmitter glutamate. This leads to the coupling of the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3][4]
Negative allosteric modulators bind to a site on the receptor distinct from the glutamate binding site and reduce the receptor's response to glutamate.
Caption: Simplified mGlu5 receptor signaling pathway and the inhibitory action of a NAM.
Synthesis of an mGlu5 Negative Allosteric Modulator
(5-Fluoropyridin-2-yl)methanol is a key precursor in the synthesis of compounds like 3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile (HTL14242), a known mGlu5 NAM.[5] While the full detailed synthesis of HTL14242 from (5-Fluoropyridin-2-yl)methanol is proprietary, a plausible synthetic route would involve the conversion of the alcohol to a more reactive intermediate, such as a halide or a boronic ester, for subsequent cross-coupling reactions to build the final molecule.
Safety and Handling
(5-Fluoropyridin-2-yl)methanol is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood.[6][7][8][9]
Conclusion
(5-Fluoropyridin-2-yl)methanol is a versatile and valuable building block for medicinal chemists. Its utility is highlighted by its role in the synthesis of potent and selective modulators of important drug targets like the mGlu5 receptor. This guide provides a foundational understanding of its properties, synthesis, and applications, which should aid researchers in its effective utilization in drug discovery and development programs. Further research into the biological activities of other derivatives of (5-Fluoropyridin-2-yl)methanol may unveil new therapeutic opportunities.
References
- 1. 5-FLUORO-2-HYDROXYMETHYL PYRIDINE | 802325-29-7 [chemicalbook.com]
- 2. 802325-29-7 | (5-Fluoropyridin-2-yl)methanol | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. methanex.com [methanex.com]
- 9. fishersci.com [fishersci.com]

